
2-Bromo-5-fluorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 2-Bromo-5-fluorobenzaldehyde.
Oximation: The aldehyde group of 2-Bromo-5-fluorobenzaldehyde is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
The general reaction can be represented as:
2-Bromo-5-fluorobenzaldehyde+NH2OH⋅HCl→2-Bromo-5-fluorobenzaldehyde oxime+H2O+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-fluorobenzaldehyde oxime can undergo various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The oxime group can be oxidized to a nitroso compound or further to a nitro compound under specific conditions.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products
Reduction: 2-Bromo-5-fluoroaniline.
Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.
Oxidation: 2-Bromo-5-fluoronitrobenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluorobenzaldehyde oxime depends on its specific application. In biochemical contexts, the oxime group can interact with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: The parent compound without the oxime group.
2-Bromo-5-fluoroaniline: The reduced form of the oxime.
2-Bromo-5-fluoronitrobenzene: The oxidized form of the oxime.
Uniqueness
2-Bromo-5-fluorobenzaldehyde oxime is unique due to the presence of both an oxime group and halogen substituents on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. The oxime group provides a handle for further functionalization, while the bromine and fluorine atoms offer sites for substitution reactions, enhancing its versatility in chemical transformations.
Eigenschaften
Molekularformel |
C7H5BrFNO |
|---|---|
Molekulargewicht |
218.02 g/mol |
IUPAC-Name |
(NE)-N-[(2-bromo-5-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5BrFNO/c8-7-2-1-6(9)3-5(7)4-10-11/h1-4,11H/b10-4+ |
InChI-Schlüssel |
SOXOEIXMKVKWQH-ONNFQVAWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)/C=N/O)Br |
Kanonische SMILES |
C1=CC(=C(C=C1F)C=NO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


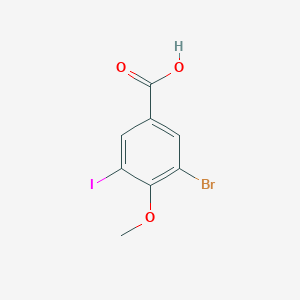
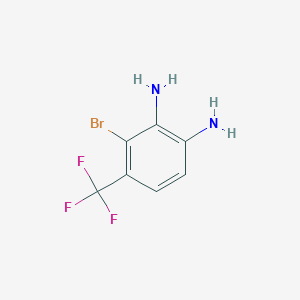

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)

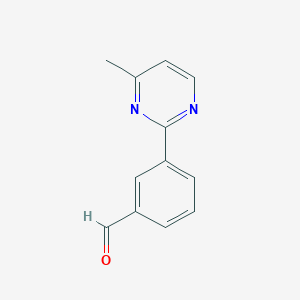

![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)

![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
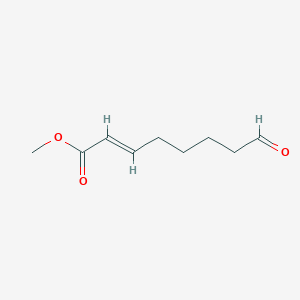
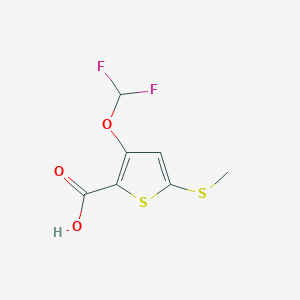
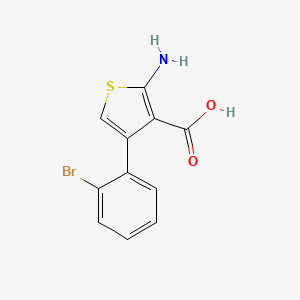
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
